molecular formula C9H18ClO3P B14544093 Diethyl (4-chloropent-2-en-1-yl)phosphonate CAS No. 62083-51-6

Diethyl (4-chloropent-2-en-1-yl)phosphonate

Cat. No.: B14544093
CAS No.: 62083-51-6
M. Wt: 240.66 g/mol
InChI Key: BYNIMGCVWNHMHG-UHFFFAOYSA-N
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Description

Diethyl (4-chloropent-2-en-1-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a chlorinated pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-chloropent-2-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-chloropent-2-en-1-yl bromide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-chloropent-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Aminophosphonates or thiophosphonates.

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

Scientific Research Applications

Diethyl (4-chloropent-2-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-chloropent-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other biological molecules. This interaction can inhibit or modify the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-chloropent-2-en-1-yl)phosphonate is unique due to its specific chlorinated pentenyl structure, which imparts distinct reactivity and properties compared to other phosphonates. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

62083-51-6

Molecular Formula

C9H18ClO3P

Molecular Weight

240.66 g/mol

IUPAC Name

4-chloro-1-diethoxyphosphorylpent-2-ene

InChI

InChI=1S/C9H18ClO3P/c1-4-12-14(11,13-5-2)8-6-7-9(3)10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

BYNIMGCVWNHMHG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=CC(C)Cl)OCC

Origin of Product

United States

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